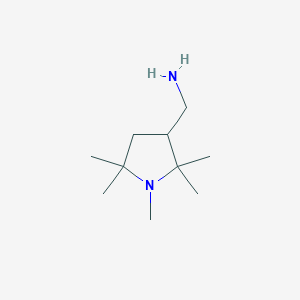
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine is an organic compound characterized by a pyrrolidine ring substituted with five methyl groups and an amine group attached to the methylene carbon
Preparation Methods
The synthesis of (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures.
Scientific Research Applications
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It may be used in the production of specialty chemicals, such as surfactants or catalysts.
Mechanism of Action
The mechanism of action of (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine include other substituted pyrrolidines, such as:
(1,2,2,5,5-Pentamethylpyrrolidine): Lacks the methanamine group but shares the same methyl-substituted pyrrolidine ring.
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanol: Contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(1,2,2,5,5-pentamethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(7-11)10(3,4)12(9)5/h8H,6-7,11H2,1-5H3 |
InChI Key |
HKSRAKIZEQECFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1C)(C)C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















